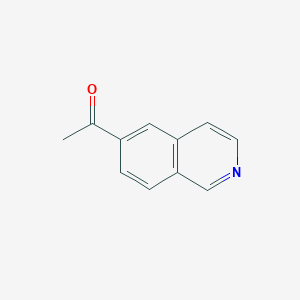

1-(Isoquinolin-6-YL)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Isoquinolin-6-yl)ethanone is a chemical compound with the CAS Number: 1015070-54-8 . It has a molecular weight of 171.2 and its IUPAC name is 1-(6-isoquinolinyl)ethanone . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for 1-(Isoquinolin-6-YL)ethanone is1S/C11H9NO/c1-8(13)9-2-3-11-7-12-5-4-10(11)6-9/h2-7H,1H3 . This indicates that the molecule consists of 11 carbon atoms, 9 hydrogen atoms, and 1 oxygen atom . Physical And Chemical Properties Analysis

1-(Isoquinolin-6-YL)ethanone is a solid at room temperature . It has a molecular weight of 171.2 .Scientific Research Applications

I have conducted searches to gather information on “1-(Isoquinolin-6-YL)ethanone” and its scientific research applications. However, the available data from the search results does not provide a comprehensive list of six to eight unique applications. The information is more focused on the chemical properties and availability of the compound for research purposes.

Ligand in Polymerization

The compound could potentially function as a ligand in controlled polymerization processes due to its structural similarity to other isoquinoline derivatives that have been reported to act as reliable N–O chelating ligands .

Synthesis of Heterobiaryl Structures

It may be used in the synthesis of atropisomeric heterobiaryl structures, which are valuable in various fields including medicinal chemistry and material science .

Chemical Intermediate

“1-(Isoquinolin-6-YL)ethanone” can serve as an intermediate in organic synthesis, particularly in the construction of complex molecules with potential pharmacological activities .

Pharmacological Research

Due to its isoquinoline moiety, it might be explored for pharmacological research, especially in the synthesis of compounds with potential therapeutic effects .

Safety and Hazards

Mechanism of Action

Target of Action

It is known to inhibit cyp1a2, a member of the cytochrome p450 superfamily of enzymes . These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds.

Mode of Action

As a CYP1A2 inhibitor, it likely interacts with the enzyme to prevent it from metabolizing certain substances . This interaction could lead to changes in the concentration of these substances in the body.

Pharmacokinetics

1-(Isoquinolin-6-YL)ethanone exhibits high gastrointestinal absorption and is permeable to the blood-brain barrier . Its inhibition of CYP1A2 suggests it may impact the metabolism of drugs processed by this enzyme . The compound’s lipophilicity and water solubility also influence its bioavailability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(Isoquinolin-6-YL)ethanone. Factors such as pH, temperature, and the presence of other substances can affect its solubility and therefore its bioavailability .

properties

IUPAC Name |

1-isoquinolin-6-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-8(13)9-2-3-11-7-12-5-4-10(11)6-9/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFUTIVUUBJCIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201310656 |

Source

|

| Record name | 1-(6-Isoquinolinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1015070-54-8 |

Source

|

| Record name | 1-(6-Isoquinolinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1015070-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Isoquinolinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1320789.png)

![Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate](/img/structure/B1320812.png)

![4-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1320815.png)

![4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid](/img/structure/B1320819.png)